
(((1-Ethynylcyclopropyl)methoxy)methyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(((1-Ethynylcyclopropyl)methoxy)methyl)benzene is an organic compound with the molecular formula C13H14O. It is a colorless liquid that is used in various chemical applications. The compound consists of a benzene ring substituted with a methoxy group and an ethynylcyclopropyl group, making it a unique structure with interesting chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (((1-Ethynylcyclopropyl)methoxy)methyl)benzene typically involves the reaction of 1-ethynylcyclopropylmethanol with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
(((1-Ethynylcyclopropyl)methoxy)methyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ethynyl group to an ethyl group.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Ethyl-substituted derivatives.
Substitution: Nitro, sulfonyl, or halogen-substituted derivatives.
Scientific Research Applications
(((1-Ethynylcyclopropyl)methoxy)methyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (((1-Ethynylcyclopropyl)methoxy)methyl)benzene involves its interaction with molecular targets through its functional groups. The ethynyl group can participate in π-π interactions, while the methoxy group can engage in hydrogen bonding and dipole-dipole interactions. These interactions influence the compound’s reactivity and binding affinity with various targets .
Comparison with Similar Compounds
Similar Compounds
(1-Ethynylcyclopropyl)benzene: Similar structure but lacks the methoxy group.
1-Methoxy-2-methylbenzene: Similar structure but lacks the ethynylcyclopropyl group.
Uniqueness
(((1-Ethynylcyclopropyl)methoxy)methyl)benzene is unique due to the presence of both the ethynylcyclopropyl and methoxy groups, which confer distinct chemical properties and reactivity patterns. This combination of functional groups makes it a valuable compound for various chemical and biological applications .
Properties
Molecular Formula |
C13H14O |
|---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
(1-ethynylcyclopropyl)methoxymethylbenzene |
InChI |
InChI=1S/C13H14O/c1-2-13(8-9-13)11-14-10-12-6-4-3-5-7-12/h1,3-7H,8-11H2 |
InChI Key |
HMSOORDMPYRFMI-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1(CC1)COCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


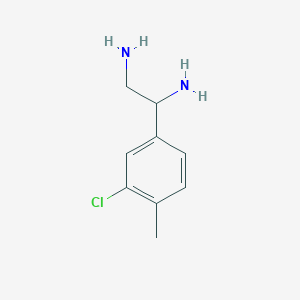
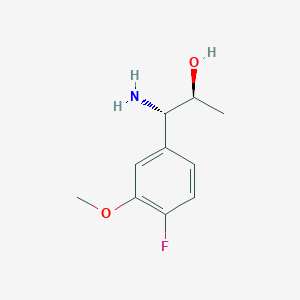
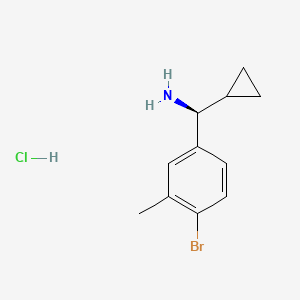

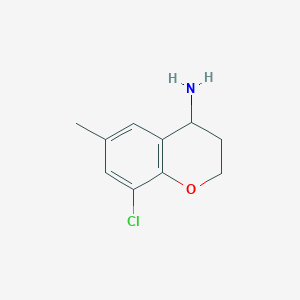

![8-Bromo-1,3,4,5-tetrahydrobenzo[C]oxepine](/img/structure/B13048054.png)
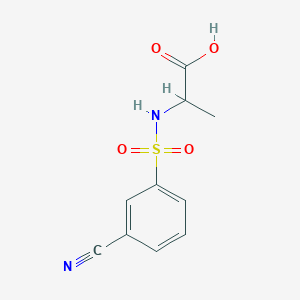
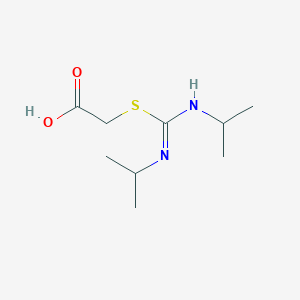
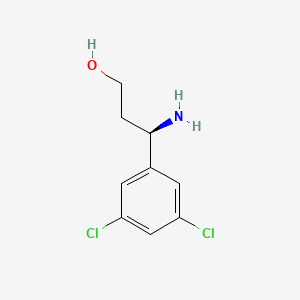
![(1R)-1-[4-Fluoro-3-(trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B13048067.png)
![1-Isopropyl-3-(2-(piperazin-1-YL)ethyl)-1,3-dihydro-2H-benzo[D]imidazol-2-one](/img/structure/B13048074.png)
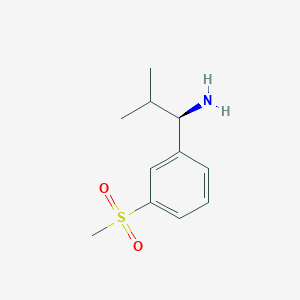
![(3aR,9bS)-4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid](/img/structure/B13048092.png)
